molecular formula C17H20N4O4S B11246343 ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11246343
M. Wt: 376.4 g/mol
InChI Key: IMLQCLDKWNFEHK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cinnolinone moiety, and an ester functional group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Cinnolinone Moiety: The cinnolinone structure can be prepared by cyclization of appropriate hydrazine derivatives with diketones.

    Coupling Reaction: The final step involves coupling the cinnolinone derivative with the thiazole ester using acylation reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development. Studies could focus on its efficacy and mechanism of action against specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in having an ester and a heterocyclic ring but differs in the type of heterocycle and additional functional groups.

    Ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Shares the thiazole and ester functionalities but has different substituents and additional rings.

Uniqueness

Ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a cinnolinone moiety, and an ester group. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-3-25-16(24)15-10(2)18-17(26-15)19-13(22)9-21-14(23)8-11-6-4-5-7-12(11)20-21/h8H,3-7,9H2,1-2H3,(H,18,19,22)

InChI Key

IMLQCLDKWNFEHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C

Origin of Product

United States

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